2-chloro-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide
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Description
2-chloro-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide is a useful research compound. Its molecular formula is C16H9Cl3N2OS and its molecular weight is 383.67. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with similar structures, such as non-steroidal anti-inflammatory drugs (nsaids), primarily target enzymes like cyclo-oxygenase (cox-1 and cox-2) which are involved in the biosynthesis of prostaglandins .
Mode of Action
Based on its structural similarity to nsaids, it can be hypothesized that it may inhibit the activity of cox enzymes, thereby reducing the production of prostaglandins, which are key mediators of inflammation and pain .
Biochemical Pathways
If it acts similarly to nsaids, it would affect the arachidonic acid pathway, leading to a decrease in the production of prostaglandins and leukotrienes, thereby reducing inflammation and pain .
Result of Action
If it acts similarly to nsaids, it could potentially reduce inflammation and pain by inhibiting the production of prostaglandins .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its target.
Properties
IUPAC Name |
2-chloro-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9Cl3N2OS/c17-11-4-2-1-3-10(11)15(22)21-16-20-14(8-23-16)9-5-6-12(18)13(19)7-9/h1-8H,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAKXTASBXOWEPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9Cl3N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.